(Z)-2-(5-Nitro-2-furyl)ethenamine
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Overview
Description
(Z)-2-(5-Nitrofuran-2-yl)ethenamine is an organic compound characterized by the presence of a nitrofuran moiety attached to an ethenamine group. This compound is notable for its applications in various scientific fields, particularly in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-Nitrofuran-2-yl)ethenamine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (Z)-2-(5-Nitrofuran-2-yl)ethenamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-Nitrofuran-2-yl)ethenamine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrofuran compounds.
Scientific Research Applications
(Z)-2-(5-Nitrofuran-2-yl)ethenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of (Z)-2-(5-Nitrofuran-2-yl)ethenamine involves its interaction with specific molecular targets within cells. The compound is known to undergo reduction by nitroreductase enzymes, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of cellular processes, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-carbaldehyde
- 2-(5-Nitrofuran-2-yl)ethanol
- 2-(5-Nitrofuran-2-yl)ethanoic acid
Uniqueness
(Z)-2-(5-Nitrofuran-2-yl)ethenamine is unique due to its specific structural configuration, which allows it to interact with nitroreductase enzymes effectively. This property makes it particularly useful in applications such as hypoxia imaging and anti-cancer research .
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
(Z)-2-(5-nitrofuran-2-yl)ethenamine |
InChI |
InChI=1S/C6H6N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H,7H2/b4-3- |
InChI Key |
FNPJYIRCHMZBEH-ARJAWSKDSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C\N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CN |
Origin of Product |
United States |
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